PriB protein (N-terminal)
Description
Biological Significance of DNA Replication Restart Pathways
DNA replication is a fundamental process for all life, yet it is frequently challenged by obstacles on the DNA template, such as damaged bases or tightly bound proteins. These impediments can cause the replication machinery, known as the replisome, to stall and dissociate from the DNA. osti.govnih.gov If not resolved, these stalled replication forks can lead to incomplete chromosome duplication and, ultimately, cell death. osti.govnih.gov
To counteract this, cells have evolved sophisticated DNA replication restart pathways. These pathways are responsible for reloading the replisome at the site of the stalled fork, allowing DNA synthesis to resume. osti.govnih.gov In bacteria like Escherichia coli, this process is critical for maintaining genome stability and is essential for survival, with replication forks encountering obstacles at least once per cell cycle. osti.gov The restart process is not only crucial for normal cell division but also plays a vital role in the repair of double-strand DNA breaks, linking it directly to homologous recombination. osti.govoup.comasm.org
There are several distinct but interconnected replication restart pathways in E. coli, namely the PriA/PriB, PriA/PriC, and PriC/Rep pathways. osti.govoup.comasm.orgbiorxiv.org These pathways recognize different DNA structures at the stalled fork and recruit the necessary proteins to restart replication. The PriA/PriB pathway is considered a major and preferred pathway in E. coli. asm.orgbiorxiv.org
Overview of Primosome Assembly and its Components
The primosome is a multi-protein complex that plays a central role in initiating DNA replication, particularly at sites other than the origin of replication. wikipedia.orgresearchgate.net Its primary function is to recognize a suitable single-stranded DNA (ssDNA) template and synthesize a short RNA primer, which is then used by DNA polymerase to begin DNA synthesis. wikipedia.org In the context of replication restart, the primosome is responsible for reloading the replicative helicase, DnaB, onto the stalled replication fork. oup.comnumberanalytics.com
In E. coli, the assembly of the "replication restart" primosome is a sequential process involving several key proteins: PriA, PriB, PriC, DnaT, DnaB, and DnaC. wikipedia.orgresearchgate.net The process is initiated by the PriA protein, which recognizes and binds to the forked DNA structure of a stalled replication fork. wikipedia.orgnih.govplos.org Following this initial recognition, PriB is recruited to the complex. nih.govplos.orgnih.gov The subsequent binding of DnaT is facilitated by the presence of PriB. nih.govnih.gov This pre-primosomal complex of PriA, PriB, and DnaT then facilitates the loading of the DnaB helicase, which is brought to the site by DnaC. wikipedia.orgnih.gov Finally, the DnaG primase is recruited to the complex to synthesize the RNA primer, completing the functional primosome. wikipedia.org
Historical Context and Initial Identification of PriB Protein
The PriB protein was initially identified as "protein n" and discovered as an essential factor for the in vitro replication of the single-stranded DNA of bacteriophage ΦX174. semanticscholar.org Later, the gene encoding this protein was located within a ribosomal protein operon and officially named priB. nih.govebi.ac.uk Despite its location, its low copy number and distinct codon usage suggested it was not a ribosomal protein. nih.gov
Early research established that PriB is a component of the primosome and is involved in the restart of stalled replication forks. nih.gov The crystal structure of E. coli PriB was first reported in the early 2000s, revealing a dimeric structure with each monomer containing an oligonucleotide/oligosaccharide-binding (OB) fold. rcsb.orgrcsb.orgresearchgate.net This structural similarity to single-stranded DNA-binding proteins (SSBs) provided initial insights into its potential mechanism of DNA binding. rcsb.orgrcsb.org Further studies have since elucidated the critical role of the N-terminal domain of PriB in both its structure and function within the replication restart pathways. semanticscholar.orgiucr.orgresearchgate.net
Detailed Research Findings
The N-terminal domain of the PriB protein is characterized by a specific structural motif known as the oligonucleotide/oligosaccharide-binding (OB) fold. iucr.orgvulcanchem.com This fold consists of a five-stranded β-barrel. iucr.org In its functional form, PriB exists as a homodimer, where two identical protein chains come together. nih.goviucr.org
Functionally, the N-terminal domain of PriB is crucial for its role in DNA replication restart. vulcanchem.com It is directly involved in binding to single-stranded DNA (ssDNA). nih.govnih.govrcsb.org This interaction is critical for the assembly of the primosome, as PriB's binding to ssDNA stabilizes the PriA protein at the replication fork and stimulates PriA's helicase activity. nih.govplos.org The binding of PriB to ssDNA is also thought to facilitate the subsequent recruitment of the DnaT protein to the primosome complex. nih.gov
Research has shown that specific residues within the N-terminal domain are important for the interaction with other primosome components. nih.gov For instance, certain residues are critical for the interaction between PriB and DnaT, as well as between PriB and PriA. nih.gov The binding sites on PriB for ssDNA, PriA, and DnaT partially overlap, suggesting a dynamic "hand-off" mechanism during primosome assembly, where ssDNA is passed from one protein to another. nih.gov This intricate interplay ensures that the primosome is assembled correctly and only at the appropriate sites, preventing unwanted replication initiation. nih.gov
Table 1: Key Proteins in E. coli Primosome Assembly
| Protein | Function in Primosome Assembly |
|---|---|
| PriA | Recognizes and binds to stalled replication forks, initiating primosome assembly. wikipedia.orgnih.govplos.org |
| PriB | Binds to the PriA-DNA complex, stabilizes PriA, and facilitates DnaT recruitment. nih.govplos.orgnih.gov |
| PriC | Component of an alternative replication restart pathway (PriA/PriC). osti.govoup.com |
| DnaT | Recruited to the primosome by the PriA-PriB complex; helps load the DnaB helicase. nih.govnih.gov |
| DnaB | The main replicative helicase that unwinds DNA. wikipedia.orgnumberanalytics.com |
| DnaC | The helicase loader that delivers DnaB to the replication fork. oup.comwikipedia.org |
| DnaG | The primase that synthesizes RNA primers for DNA polymerase. wikipedia.org |
Table 2: Structural and Functional Features of PriB N-Terminal Domain
| Feature | Description |
|---|---|
| Core Structure | Oligonucleotide/oligosaccharide-binding (OB) fold, consisting of a five-stranded β-barrel. iucr.orgvulcanchem.com |
| Oligomeric State | Homodimer. nih.goviucr.org |
| Primary Function | Binds to single-stranded DNA (ssDNA). nih.govnih.govrcsb.org |
| Role in Primosome Assembly | Stabilizes PriA at the fork, stimulates PriA helicase activity, and facilitates DnaT recruitment. nih.govplos.org |
| Interaction Mechanism | Overlapping binding sites for ssDNA, PriA, and DnaT suggest a dynamic hand-off mechanism. nih.gov |
Properties
CAS No. |
146106-50-5 |
|---|---|
Molecular Formula |
C11H12N2O |
Synonyms |
PriB protein (N-terminal) |
Origin of Product |
United States |
Structural Biology of Prib Protein
Overall Dimeric Architecture of PriB Protein
The PriB protein from Escherichia coli exists as a stable homodimer. oup.com Each monomer of PriB is composed of a single structural domain. nih.gov
The fundamental structural unit of the PriB monomer is the oligonucleotide/oligosaccharide-binding (OB) fold. oup.comnih.gov This conserved motif is characterized by a five-stranded antiparallel β-sheet that is coiled to form a closed β-barrel. nih.govnih.gov This β-barrel is capped by an α-helix situated between the third and fourth β-strands. nih.govnih.gov The OB-fold is a common structural scaffold found in a wide variety of proteins that bind to single-stranded DNA (ssDNA), as well as other molecules like oligosaccharides. frontiersin.orgebi.ac.uknih.gov The structure of the PriB monomer, with its characteristic OB-fold, provides the foundation for its interaction with ssDNA. oup.com
| Structural Element | Description | Reference |
|---|---|---|
| β-Barrel | A five-stranded antiparallel β-sheet coiled into a closed barrel structure. | nih.govnih.gov |
| α-Helix | Caps the β-barrel, positioned between the third and fourth β-strands. | nih.govnih.gov |
| Functional Loops | Protrude from the central core and are involved in ligand binding. | oup.com |
Structural Comparison with Single-Stranded DNA-Binding (SSB) Proteins
PriB shares significant structural similarities with single-stranded DNA-binding (SSB) proteins, which are also essential for DNA replication, recombination, and repair. nih.gov
Despite the structural similarities, there are crucial differences between PriB and SSB proteins that lead to distinct functional properties. oup.com A primary distinction is their oligomeric state; while PriB exists as a homodimer, EcoSSB forms a homotetramer. oup.com This difference in oligomerization has significant implications for how they interact with ssDNA. oup.com
Furthermore, the mode of ssDNA binding differs between PriB and SSB. nih.gov In the EcoSSB-ssDNA complex, a long stretch of ssDNA wraps around the outside of the homotetramer. oup.com In contrast, the crystal structure of a PriB-dT15 complex reveals that the ssDNA adopts an Ω-shaped conformation to bind to one monomer of the PriB dimer. oup.comnih.gov The L23 loop in PriB has a closed conformation, resulting in a relatively shallow DNA-binding surface, whereas the corresponding loop in EcoSSB is more extended, allowing for greater interaction with ssDNA. oup.com These structural differences likely explain why PriB and SSB have different effects on the PriA helicase activity, with PriB stimulating it and EcoSSB inhibiting it. oup.com
| Feature | PriB Protein | SSB Protein | Reference |
|---|---|---|---|
| Oligomeric State | Homodimer | Homotetramer | oup.com |
| ssDNA Binding Mode | Ω-shaped conformation around one monomer | Wraps around the entire homotetramer | oup.comnih.gov |
| L23 Loop Conformation | Closed, creating a shallow binding surface | Extended, allowing for greater ssDNA interaction | oup.com |
| Effect on PriA Helicase | Stimulatory | Inhibitory | oup.com |
Key Structural Elements and Functional Loops in PriB Protein
The function of PriB is intimately linked to specific structural elements within its OB-fold. Three β-hairpin loops, designated L12 (residues 20–24), L23 (residues 37–44), and L45 (residues 81–88), protrude from the central β-barrel core. oup.com These loops are flexible and play a crucial role in the interaction with ssDNA. oup.com In the apo form of PriB, the L45 loops are particularly flexible; however, upon binding to ssDNA, they become stabilized through strong interactions with the DNA molecule. oup.com The basic residues on the DNA-binding surface of PriB, especially within the L45 loop, are major contributors to the interaction with ssDNA. oup.com The structure of PriB also presents a putative protein interaction surface that may be important for its role in primosome assembly through interactions with other primosomal proteins like PriA and DnaT. nih.gov
Conformational Dynamics and Inducement upon Ligand Binding
The interaction of PriB with its ligands, primarily ssDNA, induces significant conformational changes in the protein, a phenomenon consistent with the "induced-fit" model of molecular recognition. microbenotes.comjackwestin.com In this model, the binding of a ligand to a protein is not a simple lock-and-key interaction but rather a dynamic process where both the protein and the ligand can undergo conformational adjustments to achieve an optimal fit. microbenotes.comjackwestin.com
Upon binding to ssDNA, the flexible binding surface of PriB can adapt to the specific nucleotide sequence. nih.gov This dynamic remodeling of the binding surface allows for sequence-nonspecific binding to ssDNA, which is crucial for its role in recognizing various DNA structures at stalled replication forks. nih.gov NMR chemical shift and 15N relaxation experiments on related ssDNA-binding proteins have shown that ligand binding is accompanied by significant changes in the flexibility of the primary DNA-binding loops on multiple timescales. nih.gov
These conformational dynamics are not only important for ssDNA binding but also for the subsequent protein-protein interactions required for primosome assembly. The structural changes induced by ssDNA binding likely expose or correctly orient the binding sites for other primosomal proteins, such as PriA and DnaT, facilitating the ordered assembly of the replication restart machinery. nih.gov The intrinsic flexibility of PriB, particularly in its loop regions, is therefore a key determinant of its function, allowing it to adapt to different binding partners and perform its role in DNA replication restart. nih.gov
Structural Determination Methodologies for PriB Protein
The three-dimensional structure of the PriB protein has been elucidated primarily through X-ray crystallography, with Cryogenic Electron Microscopy (Cryo-EM) offering complementary insights, especially for larger protein complexes. nih.govresearchgate.net
X-ray Crystallography Studies
X-ray crystallography has been the principal technique for determining the high-resolution atomic structure of the PriB protein. nih.govspringernature.com This method involves crystallizing the purified protein and then bombarding the crystal with X-rays. youtube.comlibretexts.org The resulting diffraction pattern is used to calculate an electron density map, from which the three-dimensional structure of the protein can be modeled. nih.gov
Several crystal structures of E. coli PriB have been determined, both in its apo (unbound) form and in complex with single-stranded DNA (ssDNA). nih.govnih.govnih.gov These studies have revealed that PriB exists as a dimer in solution and in the crystal. nih.govnsrrc.org.tw Each monomer consists of a single domain with an oligonucleotide/oligosaccharide-binding (OB) fold, structurally similar to the N-terminal domain of single-stranded DNA-binding protein (SSB). nsrrc.org.twelsevierpure.com
The crystal structure of PriB complexed with a 15-base oligonucleotide (dT15) revealed a novel mode of ssDNA binding, distinct from that of EcoSSB. nih.gov These crystallographic studies have provided crucial insights into the mechanism of ssDNA recognition by PriB and have identified key residues and structural elements, such as the L45 loop, that are important for this interaction. nih.gov Furthermore, the structures have suggested a putative protein interaction surface that may be involved in the assembly of the primosome through interactions with PriA and DnaT. nih.gov
X-ray Crystallography Studies of PriB Protein
| PDB ID | Description | Resolution (Å) | Space Group | Reference |
|---|---|---|---|---|
| 1V1Q | Crystal structure of E. coli PriB | 2.1 | P212121 | nih.gov |
| 1TXY | Crystal structure of E. coli PriB | 2.0 | Not specified | nih.gov |
| 2B2A | Crystal structure of PriB complexed with dT15 | 2.7 | Not specified | nih.gov |
| 3KLW | Crystal structure of primosomal replication protein N from Bordetella pertussis (PriB homolog) | Not specified | Not specified | ebi.ac.uk |
Molecular Mechanisms of Prib Protein Function
Nucleic Acid Binding Properties of PriB Protein
The PriB protein, a critical component of the bacterial primosome, plays a pivotal role in the re-initiation of DNA replication. Its function is intrinsically linked to its ability to interact with various nucleic acid structures. PriB exists as a homodimer and features an oligonucleotide/oligosaccharide-binding (OB)-fold structure, which is characteristic of many single-stranded DNA (ssDNA)-binding proteins nih.gov.
PriB demonstrates a significant affinity for single-stranded DNA (ssDNA), an interaction that is fundamental to its role in replication restart nih.govresearchgate.net. The binding is sensitive to salt concentrations and is characterized by a notable cooperative nature nih.govnih.gov. While it shares structural similarities with the well-characterized E. coli single-stranded DNA-binding protein (SSB), the mechanism by which PriB binds to ssDNA is distinct nih.govresearchgate.netnih.gov. Crystal structures reveal that while ssDNA wraps around the SSB protein, it adopts an Ω-shaped conformation to bind to one monomer of the PriB dimer researchgate.netnih.gov.
The interaction between PriB and ssDNA is a positive cooperative process, meaning the binding of one PriB dimer to an ssDNA molecule significantly increases the affinity for subsequent PriB dimers researchgate.net. This is evident as the binding affinity of PriB for ssDNA increases dramatically within a narrow range of protein concentrations researchgate.net.
The degree of cooperativity has been quantified using Hill coefficients, which vary depending on the length and type of the ssDNA homopolymer. For shorter oligonucleotides, the binding is moderately cooperative, while a transition to highly cooperative binding occurs with longer ssDNA strands, particularly those of 30 bases or more researchgate.net. This cooperative binding is crucial for the formation of stable PriB-ssDNA complexes and has important implications for the protein-protein interactions within the primosome researchgate.nettandfonline.com. For instance, the binding of PriB to ssDNA may induce a conformational change that facilitates further cooperative interactions tandfonline.com.
Hill Coefficients for PriB-ssDNA Binding
| Oligonucleotide | Hill Coefficient (h) | Degree of Cooperativity |
|---|---|---|
| dT15, dT20, dA15, dA20, dA25 | ~1.5 | Moderately Cooperative |
| dA30 and longer | >2.5 | Highly Cooperative |
Table 1: This table, with data sourced from research findings, shows the Hill coefficients for PriB binding to various ssDNA homopolymers, illustrating the transition to higher cooperativity with increased oligonucleotide length researchgate.net.
While many ssDNA-binding proteins function with little to no sequence specificity, research indicates that PriB exhibits a significant preference for certain types of bases. Quantitative analyses have shown that the PriB protein has a strong preference for homo-pyrimidine oligomers (such as poly-dT) over homo-purine oligomers (such as poly-dA). The intrinsic affinity for pyrimidine sequences can be as much as three orders of magnitude higher than for purine sequences.
The specific interaction between PriB and ssDNA is mediated by key amino acid residues within the protein's DNA-binding surface. The flexible β-hairpin loop L45, in particular, plays a major role in this interaction nih.govnih.govresearchgate.netresearchgate.net.
Trp47 (Tryptophan-47): This aromatic residue is involved in interactions with the termini of the ssDNA oligonucleotide. Specifically, Trp47 of one monomer in the PriB dimer can interact with the 3' terminus of the ssDNA, while Trp47 from the other monomer interacts with the 5' terminus. This interaction is thought to help direct the ssDNA to wrap around the L45 loops of the dimer researchgate.net.
Lys82, Lys84, and Lys89 (Lysine-82, -84, and -89): These basic residues are located on the critical L45 loop. They play a major role in stabilizing the ssDNA by making electrostatic interactions with the sugar-phosphate backbone of the nucleic acid. These interactions are crucial for anchoring the ssDNA to the protein surface researchgate.net.
Key Residues in PriB for ssDNA Interaction
| Residue | Location | Role in ssDNA Binding |
|---|---|---|
| Trp47 | Near L23 loop | Interacts with the 3' and 5' termini of ssDNA, directing its binding path researchgate.net. |
| Lys82 | L45 loop | Forms electrostatic interactions with the ssDNA sugar-phosphate backbone, stabilizing the complex researchgate.net. |
| Lys84 | L45 loop | Contributes to electrostatic stabilization by interacting with the ssDNA backbone researchgate.net. |
| Lys89 | L45 loop | Also involved in electrostatic interactions with the ssDNA backbone for stable binding researchgate.net. |
Table 2: This table summarizes the functions of specific amino acid residues in the PriB protein that are essential for its interaction with single-stranded DNA.
In addition to its well-documented interaction with ssDNA, the PriB protein is also capable of binding to single-stranded RNA (ssRNA) nih.gov. This capability suggests a broader role in nucleic acid metabolism than solely participating in DNA replication restart, although the precise biological significance of its ssRNA-binding activity is less understood.
The binding of PriB to double-stranded DNA (dsDNA) and more complex structures like forked DNA is generally inefficient at low protein concentrations nih.gov. However, its interaction with these substrates can be significantly enhanced in the presence of other primosomal proteins, such as the PriA helicase. This suggests that cooperation between PriB and PriA may be required for the stable association with and remodeling of stalled replication forks nih.gov. Putative models suggest that PriB might utilize a binding mode similar to that for ssDNA to interact with dsDNA, given the overlap in the residues responsible for binding both substrates researchgate.net.
Single-Stranded DNA (ssDNA) Binding Specificity and Affinity
Role of PriB Protein in PriA Helicase Activity Modulation
PriB plays a crucial co-factor role for the PriA helicase, which is the central protein in recognizing stalled fork structures and initiating the replication restart process. PriB's interaction with PriA significantly enhances the helicase's activity through specific molecular mechanisms.
PriB directly stimulates the 3' to 5' DNA helicase activity of PriA. nih.govnih.gov This stimulation is not indiscriminate; it is intricately linked to the presence of single-stranded DNA (ssDNA), which serves as the substrate for the helicase. nih.gov Research has shown that PriB increases the apparent processivity of PriA, meaning it helps the helicase unwind longer stretches of duplex DNA without dissociating. nih.gov This enhanced activity is vital for generating a sufficient length of ssDNA on the lagging strand template at a stalled fork, which is the necessary loading site for the DnaB helicase. nih.govnih.gov
The mechanism of this stimulation involves the formation of a stable ternary complex consisting of PriA, PriB, and a DNA structure containing an ssDNA component. nih.gov PriB itself is an ssDNA-binding protein, and this property is crucial for its function in stimulating PriA. nih.govnih.gov By binding to the ssDNA being produced by PriA's unwinding activity, PriB helps to stabilize the unwound strands and prevent re-annealing, thereby facilitating the forward movement of the PriA helicase. nih.gov While the ssDNA binding activity of E. coli PriB is important for this stimulation, studies in other bacteria like Neisseria gonorrhoeae suggest that a strong PriA-PriB interaction might compensate for weaker PriB-ssDNA binding, pointing to an allosteric activation mechanism as well. uic.edu
| Component | Interaction Partner(s) | Functional Outcome |
|---|---|---|
| PriB Protein | PriA Helicase, ssDNA | Increases apparent processivity and stimulates helicase activity of PriA. nih.gov |
| PriA Helicase | Forked DNA, PriB, ssDNA | Recognizes stalled forks and unwinds duplex DNA to create an ssDNA loading site for DnaB. nih.gov |
| ssDNA | PriA, PriB | Mediates the formation of the PriA-PriB-DNA ternary complex, essential for helicase stimulation. nih.gov |
The binding of PriB to PriA is not merely an additive process; it induces significant conformational changes in the PriA protein. When PriA first recognizes and binds to a stalled replication fork or a D-loop structure, it undergoes an initial conformational change. nih.govrsc.org This initial change is critical as it exposes the binding site for PriB on the PriA helicase domain. nih.gov
The subsequent binding of the PriB dimer to this newly exposed site on PriA leads to further structural alterations. nih.gov This PriB-induced conformational change in PriA is thought to be a key regulatory step. It stabilizes the entire PriA-DNA complex and allosterically activates PriA's helicase and ATPase activities. nih.govuic.edunih.gov This structural rearrangement ensures that the helicase is fully active only when correctly assembled with its partner, PriB, at an appropriate DNA structure, thus preventing indiscriminate DNA unwinding throughout the genome. nih.gov
Integration of PriB Protein into Primosome Assembly
The ultimate function of the PriA-PriB interaction is to serve as a foundation for the assembly of the complete primosome. This assembly is a highly regulated and ordered process that ensures the precise and timely loading of the DnaB helicase.
The assembly of the φX-type primosome at a primosome assembly site (PAS) follows a specific, sequential order. semanticscholar.org The process is initiated by the structure-specific binding of PriA to the stalled fork. researchgate.netwikipedia.org Following this recognition event, PriB is the next protein to be recruited, binding to both PriA and the ssDNA at the fork to form the PriA-PriB-DNA complex. researchgate.netresearchgate.net
The formation of this initial complex is a prerequisite for the subsequent recruitment of the DnaT protein. researchgate.net PriB acts as a crucial adapter or facilitator, bridging the interaction between PriA and DnaT. researchgate.netebi.ac.uk Once the PriA-PriB-DnaT complex is formed on the DNA, it creates a platform for the recruitment of the DnaB-DnaC helicase complex, leading to the loading of the DnaB ring onto the lagging strand template. rsc.orgresearchgate.net Finally, the DnaG primase can associate with the loaded DnaB to complete the primosome, which is then competent to synthesize RNA primers for DNA polymerase. nih.gov
| Step | Proteins Involved | Complex Formed | Primary Function |
|---|---|---|---|
| 1 | PriA, Forked DNA | PriA-DNA | Recognition of stalled replication fork. researchgate.net |
| 2 | PriB | PriA-PriB-DNA | Stabilization and stimulation of PriA; recruitment of DnaT. researchgate.netresearchgate.net |
| 3 | DnaT | PriA-PriB-DnaT-DNA | Mediates hand-off to DnaB/C complex. researchgate.net |
| 4 | DnaB, DnaC | Primosome | Loading of the replicative helicase (DnaB) onto ssDNA. rsc.orgresearchgate.net |
| 5 | DnaG | Complete Primosome | Primer synthesis for DNA replication restart. nih.gov |
A key feature of primosome assembly is a dynamic "hand-off" mechanism, where ssDNA is passed from one protein to another. nih.govnih.gov Structural and biochemical studies have revealed that the binding sites for ssDNA, PriA, and DnaT on the PriB protein partially overlap. nih.govrsc.org This structural arrangement prevents the simultaneous binding of all components to PriB and necessitates an ordered exchange.
Initially, PriB binds to both PriA and the ssDNA at the fork. nih.gov The subsequent recruitment of DnaT to this complex triggers a crucial step: DnaT binding induces the release of ssDNA from PriB. nih.govresearchgate.net This effectively "hands off" the ssDNA from PriB, making it accessible for the next stage of the process, which is the loading of the DnaB helicase. nih.govrsc.org This hand-off mechanism is a critical regulatory step, ensuring that the helicase is only loaded after the proper assembly of the initial primosomal proteins at a verified stalled fork, thereby preventing aberrant replication initiation. nih.gov
The assembly of the primosome is characterized by the sequential formation of stable multi-protein-DNA complexes. The first key intermediate is the PriA-PriB-ssDNA ternary complex. nih.govnih.gov The interactions within this complex are mutually reinforcing; the presence of ssDNA strongly stimulates the otherwise weak interaction between PriA and PriB. nih.govnih.gov This complex is the functional unit that stimulates PriA's helicase activity and serves as the docking site for the next protein in the cascade. nih.govnih.gov
The recruitment of DnaT to this nucleoprotein complex leads to the formation of a PriA-PriB-DnaT quaternary complex bound to the DNA. nih.govresearchgate.net This larger assembly represents a key transition state. It is within this complex that the ssDNA hand-off from PriB occurs, preparing the DNA template for helicase loading. nih.gov The formation of these specific, ordered multi-protein-DNA complexes ensures the fidelity and regulation of the replication restart pathway. nih.govnih.govnih.gov
Protein Protein Interaction Networks of Prib Protein
Direct Interactions with Primosomal Components
PriB engages in a series of direct, albeit often transient, interactions with other core components of the primosome. These interactions are fundamental to the sequential assembly of the complex at a stalled replication fork. Yeast two-hybrid system analyses have confirmed direct interactions between PriB and the primosomal proteins PriA and DnaT. nih.gov
The interaction between PriB and PriA is a crucial early step in the PriA-dependent replication restart pathway. This interaction is thermodynamically weak in the absence of a DNA substrate, a characteristic that serves as a key regulatory mechanism to prevent primosome assembly at inappropriate locations. nih.gov The presence of ssDNA, typically found at a stalled fork, significantly enhances the affinity between the two proteins, promoting the formation of a stable PriA-PriB-DNA ternary complex. nih.gov
The binding of PriB stabilizes PriA on the DNA and stimulates PriA's helicase activity. nih.gov This stimulation increases the apparent processivity of PriA, which is vital for unwinding DNA structures at the stalled fork to create a suitable ssDNA template for loading the DnaB helicase. nih.gov The interaction interface on PriB involves a shallow pocket at the dimer interface. Mutational studies have identified specific residues in this region, notably Glutamic acid 39 (E39) and Arginine 44 (R44), as critical for the interaction with PriA. nih.gov These residues are located near the L23 loops of the PriB homodimer. nih.gov The DNA-dependence of this interaction suggests that a conformational change in PriA upon binding to the fork DNA may expose the PriB binding site, representing a significant regulatory step in primosome assembly. nih.gov
| Aspect | Description | Key PriB Residues | Regulatory Mechanism |
|---|---|---|---|
| Binding Affinity | Inherently weak without DNA; significantly enhanced by the presence of ssDNA to form a ternary complex. | E39, R44 | Interaction is DNA-dependent, preventing premature primosome assembly. |
| Functional Consequence | Stabilizes PriA on DNA and stimulates its helicase processivity. | Not applicable | Facilitates the generation of ssDNA required for subsequent helicase loading. |
Following the formation of the PriA-PriB-DNA complex, PriB facilitates the recruitment of the DnaT protein. nih.gov Similar to the PriA interaction, the direct physical interaction between PriB and DnaT is inherently weak in the absence of ssDNA. nih.gov The ssDNA acts as a crucial cofactor, stimulating the PriB-DnaT interaction and ensuring DnaT is recruited specifically to the nucleoprotein complex at the stalled fork. nih.gov
The interaction interface for DnaT on PriB partially overlaps with the binding site for PriA, involving the critical residues E39 and R44. nih.gov Additional studies have implicated other residues on the PriB dimer interface, including Serine 20 (S20) and Histidine 26 (H26), as important for the DnaT interaction, while Serine 55 (S55) may play a negative regulatory role. nih.gov On the DnaT protein, the region spanning from Aspartic acid 66 to Glutamic acid 76 (Asp66-Glu76) has been identified as being involved in the interaction with PriB. nih.gov
A key regulatory feature of this interaction is the subsequent dissociation of ssDNA from PriB upon DnaT binding. nih.govnih.gov This suggests a "hand-off" mechanism where DnaT binding displaces the ssDNA from PriB, potentially making the DNA accessible for the loading of the DnaB helicase. nih.gov This dynamic interplay, where ssDNA first promotes the PriB-DnaT interaction and is then released, is a critical step in remodeling the stalled fork for replisome reloading. nih.gov
| Aspect | Description | Key PriB Residues | Key DnaT Residues | Regulatory Mechanism |
|---|---|---|---|---|
| Binding Affinity | Inherently weak without DNA; stimulated by ssDNA. | E39, R44, S20, H26 | Asp66-Glu76 region | Interaction is restricted to the PriB-ssDNA complex at the stalled fork. |
| Functional Consequence | Recruits DnaT to the primosome and induces the release of ssDNA from PriB. | S55 (negative regulation) | Not applicable | A "hand-off" mechanism prepares the ssDNA for DnaB helicase loading. |
PriC is another key protein in replication restart, functioning in pathways that can be either PriA-dependent or PriA-independent. nih.gov In Escherichia coli, the PriA/PriB and PriA/PriC pathways represent two distinct mechanisms for reloading the replisome. nih.gov Despite both being primosomal proteins involved in replication restart, extensive studies, including yeast two-hybrid analyses, have not detected a direct physical interaction between PriB and PriC. nih.gov The evidence suggests that PriB and PriC participate in separate, parallel sub-pathways for primosome assembly rather than interacting directly with each other within a single complex.
Oligomerization State and its Functional Implications
The functional versatility of the PriB protein in DNA replication and repair is intrinsically linked to its ability to form specific protein-protein and protein-nucleic acid complexes. Understanding the oligomerization state of PriB is crucial for elucidating its mechanism of action within the larger primosome machinery.
Homodimerization of PriB Protein
The PriB protein predominantly exists and functions as a homodimer. nih.govnih.gov This dimeric structure is a fundamental characteristic that distinguishes it from the structurally similar single-stranded DNA-binding proteins (SSBs), which typically form homotetramers. nih.govnih.gov The polypeptide chain of PriB adopts an oligonucleotide/oligosaccharide-binding (OB) fold, which consists of a five-stranded β-barrel. nih.gov In the crystal structure, two PriB protomers dimerize to form a six-stranded antiparallel β-sheet. nih.gov
This homodimerization is critical for its function in the PriA/PriB DNA replication restart pathway. oup.com The dimeric structure provides a stable scaffold for its interactions with other components of the primosome and with DNA. The assembly of the Escherichia coli primosome is initiated by the interactions of PriA and PriB with single-stranded DNA (ssDNA). researchgate.net The primosome complex ultimately consists of multiple proteins, including two dimers of PriB. ebi.ac.uk
The structural arrangement of the PriB dimer is similar to the dimerization interface observed in SSB proteins. nih.gov However, key differences prevent PriB from forming the higher-order tetramers characteristic of SSBs. nih.gov This distinction in oligomeric state likely contributes to the specialized role of PriB within the primosome, where specific protein-protein interactions are required to guide the assembly of the replication restart machinery. nih.gov
| Structural Feature | Description | Functional Implication |
|---|---|---|
| Oligomeric State | Homodimer | Distinguishes PriB from tetrameric SSBs, likely specifying its role in the primosome. nih.govnih.gov |
| Monomer Fold | Oligonucleotide/Oligosaccharide-Binding (OB) Fold | Provides the structural basis for ssDNA binding. nih.gov |
| Dimerization Interface | Formation of a six-stranded antiparallel β-sheet between two protomers. | Stabilizes the functional dimeric unit. nih.gov |
| Role in Primosome Assembly | Two PriB dimers are incorporated into the primosome complex. ebi.ac.uk | Essential for the ordered assembly of the replication restart machinery. researchgate.net |
Formation of Higher-Order PriB-Nucleic Acid Complexes
PriB's function is not only dependent on its dimeric state but also on its ability to form higher-order complexes with nucleic acids, particularly single-stranded DNA (ssDNA). nih.gov This interaction is a critical step in the reactivation of stalled replication forks. nih.gov
The binding of PriB to ssDNA is a cooperative process. nih.gov This cooperativity is crucial for the formation of stable PriB-ssDNA complexes. Research has shown that while PriB can bind to short oligonucleotides, it forms more stable complexes with longer strands of ssDNA, suggesting that multiple PriB dimers may assemble along the DNA strand. nih.gov The crystal structure of PriB in complex with a 15-base oligonucleotide reveals a novel ssDNA-binding mode, distinct from that of E. coli SSB (EcoSSB). nih.govnih.gov
The formation of these PriB-nucleic acid complexes is integral to the assembly of the pre-primosome. wikipedia.org PriB, in conjunction with PriA, binds to the DNA at the stalled fork. researchgate.net This initial complex then serves as a platform for the recruitment of other essential primosomal proteins, including DnaT, DnaB, and DnaC. wikipedia.org PriB stabilizes the binding of PriA to DNA, thereby facilitating the subsequent steps of primosome assembly. nih.gov Furthermore, the interaction of PriB with ssDNA stimulates the helicase activity of PriA, which is necessary for unwinding the DNA at the replication fork. nih.gov This stimulation is a direct consequence of the formation of a ternary complex involving PriA, PriB, and ssDNA. nih.gov
| Complex Component | Interaction Details | Functional Significance |
|---|---|---|
| PriB and ssDNA | Binds cooperatively to ssDNA, with a preference for longer strands. nih.govnih.gov The interaction is sensitive to salt concentration. nih.gov | Forms a stable scaffold for the assembly of the primosome. nih.gov |
| PriA-PriB-ssDNA | PriB stabilizes the binding of PriA to ssDNA and stimulates PriA's helicase activity. nih.govnih.gov | Facilitates the unwinding of DNA at the stalled replication fork, a crucial step in replication restart. nih.gov |
| Pre-primosome Complex | The PriA-PriB-DNA complex acts as a nucleus for the recruitment of DnaT, DnaB, and DnaC. researchgate.netwikipedia.org | Initiates the ordered assembly of the complete primosome required for reloading the replicative helicase. wikipedia.org |
Genetic and Evolutionary Perspectives of Prib Protein
Genomic Localization and Operon Organization of the priB Gene
The genomic location of the priB gene is unusual for a DNA replication protein. It is typically found embedded within an operon primarily dedicated to an entirely different cellular process: ribosome synthesis.
In Escherichia coli, the priB gene is located within the rpsF-rpsR-rplI ribosomal protein operon. nih.gov This association is unexpected, as genes for DNA replication are generally not co-located with those for ribosomal components. nih.govkarger.com The placement of priB in this context suggests a unique evolutionary event. nih.govkarger.com Despite its location, the low copy number of the PriB protein and the distinct codon usage of its gene indicate that it is not a ribosomal protein itself. nih.gov This genomic arrangement points to a complex evolutionary history where a gene for DNA metabolism became integrated into a highly expressed operon related to protein synthesis. nih.gov
| Gene | Encoded Protein | Function | Operon Context |
| rpsF | Ribosomal Protein S6 | Ribosome structure | rpsF-rpsR-rplI operon |
| priB | Primosomal Protein PriB | DNA replication restart | rpsF-rpsR-rplI operon |
| rpsR | Ribosomal Protein S18 | Ribosome structure | rpsF-rpsR-rplI operon |
| rplI | Ribosomal Protein L9 | Ribosome structure | rpsF-rpsR-rplI operon |
Evolutionary Divergence from SSB Protein
Detailed sequence comparisons and analyses of operon organization have revealed that the PriB protein evolved from the ubiquitous single-stranded DNA-binding (SSB) protein. nih.govkarger.comkarger.com This evolutionary path involved gene duplication followed by significant diversification.
The origin of PriB is traced back to a duplication of the ancestral ssb gene. nih.govkarger.com This duplication event was accompanied by a significant genome rearrangement, which resulted in the relocation of one of the gene copies. nih.govkarger.com Following the duplication, the new paralog, which would become priB, underwent rapid sequence diversification. nih.govkarger.com This rapid evolution led to the structural and functional differences observed between modern PriB and SSB proteins. mdpi.com
After the gene duplication and rearrangement, the two resulting paralogs underwent functional specialization in an interesting manner. nih.govkarger.com The relocated gene copy retained the original, essential function of the single-stranded DNA-binding protein (SSB). nih.govkarger.com In contrast, the copy that remained within the ribosomal protein operon—the precursor to priB—acquired a new, more specialized role in the pre-primosomal steps of DNA replication restart. nih.govkarger.comresearchgate.net This division of labor allowed PriB to evolve a specific function in initiating the reloading of the replication machinery at stalled replication forks, a role distinct from the general ssDNA-binding function of SSB. nih.gov
| Feature | SSB Protein (Ancestor) | PriB Protein (Descendant) |
| Evolutionary Origin | Ancestral gene | Paralog of SSB from gene duplication nih.govkarger.com |
| Primary Function | General binding of single-stranded DNA in replication, repair, and recombination ebi.ac.uk | Specialized role in primosome assembly for DNA replication restart nih.govkarger.com |
| Genomic Context | Typically located away from ribosomal protein operons | Located within a ribosomal protein operon nih.govnih.gov |
| Functional Fate Post-Duplication | Retained original, broad ssDNA-binding function nih.govkarger.com | Acquired a new, specialized function in replication nih.govkarger.com |
Interspecies Variation and Conservation of PriB Protein Homologs
While PriB arose from the highly conserved SSB protein, PriB itself is not universally present across all bacteria, indicating significant interspecies variation. mdpi.comresearchgate.net This variation is evident in the protein's length and amino acid sequence.
PriB homologs exhibit notable differences in both their length and specific amino acid sequences when compared across various bacterial species. researchgate.net A primary structural difference between PriB and its ancestor, SSB, is its shorter length; PriB proteins lack the C-terminal domain (SSBc) that is characteristic of SSB proteins and crucial for many of their protein-protein interactions. mdpi.com This inherent difference in domain architecture contributes to variations in length among homologs. Furthermore, even among proteins that perform the same function in different species, the amino acid sequences can vary considerably. researchgate.netutah.edu These differences can arise as different amino acid sequences may still fold into a similar three-dimensional structure required for function, or because specific amino acids can be interchanged without losing function due to similar physicochemical properties. researchgate.net The mean length of proteins can vary significantly across different bacterial lineages, with some bacterial groups having proteins that are, on average, shorter than those in others. researchgate.net Given that PriB is a specialized protein not essential for viability in all conditions, it is subject to different evolutionary pressures in different species, leading to the observed diversity in its sequence and length. mdpi.combiorxiv.org
Conservation of Key Functional Residues
A sequence alignment of 111 PriB homologs has revealed the degree of conservation at each position. Although many residues important for ssDNA binding in Escherichia coli PriB are not universally conserved, several key residues have been identified as crucial for its function. In E. coli PriB, residues such as Phenylalanine-42 (Phe42), Tryptophan-47 (Trp47), Lysine-82 (Lys82), Lysine-84 (Lys84), and Lysine-89 (Lys89) are important for its interaction with ssDNA. Additionally, Histidine-64 (His64) is thought to play a role in the cooperative binding of two PriB dimers to ssDNA. researchgate.net
Structural and comparative analyses between PriB from the mesophile E. coli (EcoPriB) and the thermophile Thermoanaerobacter tengcongensis (TtePriB) have provided further insights into conserved functional residues. Despite structural differences, the mode of DNA binding is suggested to be similar. The following table details the interactions between E. coli PriB and ssDNA, and identifies the corresponding, often conserved, residues in T. tengcongensis PriB. nih.gov
| E. coli PriB Residue | Interacting ssDNA Component | Corresponding T. tengcongensis PriB Residue | Conservation Status |
|---|---|---|---|
| His64 | Thymine Base | His64 | Conserved |
| Phe42 | Thymine Base | Tyr45 | Similar (Aromatic) |
| Trp47 | Thymine Base | Trp50 | Conserved |
| Lys82 | Phosphate Group | Arg85 | Similar (Basic) |
| Lys84 | Phosphate Group | - | Not Conserved |
| Lys89 | Phosphate Group | - | Not Conserved |
Genetic Interactions and Epistatic Relationships
The genetic context of the priB gene is critical to its function, and its epistatic relationships reveal its central role in the network of DNA replication and repair.
Conditional Essentiality of the priB Gene
The priB gene in Escherichia coli is not essential for viability under normal growth conditions. However, it exhibits conditional essentiality, meaning it becomes indispensable in certain genetic backgrounds. This is most evident in its synthetic lethal relationship with the priC gene. While single deletions of either priB or priC are tolerated, the simultaneous deletion of both genes is lethal. nih.govnih.gov This is consistent with the established three-pathway model for DNA replication restart (PriA/PriB, PriA/PriC, and PriC/Rep), where the loss of both priB and priC deactivates all three pathways, leading to catastrophic failure in restarting stalled replication forks. nih.gov
Furthermore, a priB deletion is synthetically lethal with mutations in the dam gene, which encodes a DNA adenine (B156593) methyltransferase. The absence of Dam leads to an increase in double-strand DNA breaks (DSBs), suggesting that the PriA/PriB pathway is of heightened importance for replication restart in cells experiencing a high load of DSBs. nih.govnih.gov
Genetic Linkages to Double-Strand DNA Break Repair Pathways
The genetic interactions of priB strongly link the PriA/PriB DNA replication restart pathway to the repair of double-strand DNA breaks (DSBs). The synthetic lethality observed between priB and dam mutations provides a key piece of evidence for this connection, as dam mutants accumulate DSBs. nih.govnih.gov This suggests that when DSB repair is compromised, the cell becomes heavily reliant on the PriA/PriB pathway to restart replication forks that have collapsed at the sites of these breaks.
Further evidence comes from the hypersensitivity of certain mutant strains to DSB-inducing agents like ciprofloxacin. Strains with mutations in rep, lexA, polA, and dam exhibit increased sensitivity to this antibiotic. nih.gov These findings underscore the roles of these genes in maintaining DSB homeostasis and highlight a genetic network that facilitates DNA repair and processing upstream of PriA/PriB-mediated replication restart. nih.gov
Identification of Novel Genetic Interactors
Systematic genetic screens, such as transposon insertion sequencing (Tn-seq), have been instrumental in identifying novel genetic interactors with priB, expanding our understanding of its functional network. These screens have confirmed known genetic interactions, such as the conditional essentiality with priC and rep, and the synthetic lethal relationship with dam. nih.govnih.gov
Crucially, these unbiased approaches have also uncovered a host of novel genetic interactions. Many of these newly identified interactors are involved in genome maintenance, further cementing the role of the PriA/PriB pathway in this process. Mutations in these genes lead to significant growth defects in cells lacking priB. nih.gov The table below summarizes both the previously known and the newly identified genetic interactors of priB.
| Gene Interactor | Function of Gene Product | Nature of Interaction with priB | Reference |
|---|---|---|---|
| priC | Primosome assembly protein | Synthetic lethality | nih.govnih.gov |
| dam | DNA adenine methyltransferase | Synthetic lethality | nih.govnih.gov |
| rep | 3'-5' DNA helicase | Conditional essentiality | nih.govnih.gov |
| rdgC | Recombination-dependent growth protein | Novel genetic interaction (strong growth defect) | nih.govnih.gov |
| nagC | N-acetylglucosamine-6-phosphate metabolism repressor | Novel genetic interaction | nih.govnih.gov |
| uup | Uncharacterized protein | Novel genetic interaction (strong growth defect) | nih.govnih.gov |
| rdgB | Recombination-dependent growth protein | Novel genetic interaction | nih.govnih.gov |
| polA | DNA polymerase I | Novel genetic interaction | nih.govnih.gov |
| lexA | SOS response transcriptional repressor | Novel genetic interaction (synthetic lethality) | nih.govnih.gov |
Advanced Research Methodologies for Prib Protein Analysis
Biochemical Characterization Techniques
Biochemical assays are fundamental to understanding the functional aspects of the PriB protein, especially its interaction with nucleic acids and its structural organization.
Electrophoretic Mobility Shift Assay (EMSA), also known as a gel retardation assay, is a widely used technique to study the binding of proteins to nucleic acids. nih.govresearchgate.net This method is based on the principle that a protein-nucleic acid complex will migrate more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel than the free nucleic acid. nih.govnih.gov This results in a "shift" in the electrophoretic mobility of the nucleic acid band.
In the context of PriB protein analysis, EMSA is employed to qualitatively and quantitatively characterize its binding to single-stranded DNA (ssDNA). The assay involves incubating purified PriB protein with a labeled ssDNA probe, often radiolabeled with ³²P, and then resolving the mixture on a gel. nih.gov The presence of a shifted band indicates the formation of a PriB-ssDNA complex. By titrating the protein concentration while keeping the nucleic acid concentration constant, one can determine the dissociation constant (Kd), a measure of the binding affinity. springernature.com
EMSA can also be used to investigate the specificity of PriB's interaction with different nucleic acid structures and sequences. springernature.com Furthermore, variations of the EMSA, such as the "supershift" assay, can be used to identify other proteins that may be part of a larger complex with PriB and DNA. nih.gov
Filter-binding assays provide a quantitative method to measure the affinity between proteins and nucleic acids. wikipedia.orgresearchgate.net This technique relies on the ability of nitrocellulose filters to bind proteins, while allowing unbound nucleic acids to pass through. wikipedia.org When a mixture of PriB protein and radiolabeled ssDNA is passed through a nitrocellulose filter, the protein and any associated ssDNA will be retained on the filter. researchgate.netnih.gov
The amount of radioactivity retained on the filter is directly proportional to the amount of PriB-ssDNA complex formed. By varying the concentration of the PriB protein while keeping the ssDNA concentration constant, a binding curve can be generated to calculate the equilibrium dissociation constant (Kd). wikipedia.org
Research utilizing filter-binding assays has demonstrated that the interaction between PriB and ssDNA is sensitive to salt concentration. nih.gov An increase in salt concentration weakens the electrostatic interactions between the protein and the DNA backbone, leading to a decrease in binding affinity. nih.gov This technique has also been instrumental in showing that PriB can bind to both ssDNA and single-stranded RNA (ssRNA). semanticscholar.org
| ssDNA Substrate | NaCl Concentration (mM) | Relative Binding Affinity Fold-Change |
|---|---|---|
| dT15 | 200 | ~13-fold lower |
| dA30 | 200 | ~25-fold lower |
Gel filtration chromatography, also known as size-exclusion chromatography (SEC), is a technique used to separate molecules based on their size and shape. youtube.com This method is particularly useful for determining the native oligomeric state of a protein, that is, whether it exists as a monomer, dimer, tetramer, or higher-order oligomer in solution. nih.govresearchgate.net
The chromatography column is packed with a porous resin. youtube.com Larger molecules are excluded from the pores and therefore travel a shorter path, eluting from the column first. youtube.com Smaller molecules can enter the pores, increasing their path length and causing them to elute later. youtube.com By calibrating the column with proteins of known molecular weight, the size and approximate molecular weight of the protein of interest can be determined. nih.gov
For PriB, gel filtration chromatography can reveal its oligomeric state under different conditions, such as varying protein concentrations or in the presence of ligands or interacting partners. nih.gov This information is crucial for understanding how PriB functions, as the oligomeric state can influence its DNA binding properties and its interactions with other proteins in the primosome. nih.govplos.org
Mutational analysis, particularly through site-directed mutagenesis, is a powerful technique to investigate the structure-function relationship of a protein. patsnap.comnih.gov This method involves introducing specific changes to the DNA sequence that encodes the protein, resulting in alterations to the amino acid sequence, such as substitutions, insertions, or deletions. nih.govresearchgate.netyoutube.com
By creating specific mutations in the PriB gene, researchers can identify key amino acid residues that are critical for its functions, such as ssDNA binding, dimerization, or interaction with other primosomal proteins like PriA. nih.govnih.gov For example, mutational analysis has been used to identify that the loop L45 of PriB plays an important role in ssDNA binding. nih.gov
After creating the mutant PriB proteins, their functional properties are assessed using the biochemical and biophysical assays described in this article. patsnap.com Comparing the activity of the mutant protein to the wild-type protein allows for the determination of the role of the mutated residue. nih.gov
| Targeted Region/Residue | Observed Effect of Mutation | Inferred Function of Region/Residue |
|---|---|---|
| Loop L45 | Reduced ssDNA binding affinity nih.govnih.gov | Important for ssDNA interaction nih.govnih.gov |
| Dimerization Interface Residues | Disruption of the dimeric state | Essential for maintaining the functional oligomeric form |
| PriA Interaction Surface Residues | Impaired stimulation of PriA helicase activity | Critical for functional interaction with PriA |
Biophysical Approaches to Study PriB Protein Dynamics
Biophysical techniques provide detailed information about the physical properties and dynamic behavior of the PriB protein, complementing the functional insights gained from biochemical methods.
Spectroscopic methods are invaluable for analyzing the secondary structure and conformational changes of proteins in solution. nih.govwisc.eduresearchgate.net These techniques measure the interaction of electromagnetic radiation with the protein. mdpi.com
Fluorescence Spectroscopy: This technique can be used to monitor changes in the local environment of fluorescent amino acid residues, such as tryptophan and tyrosine, or extrinsic fluorescent probes attached to the protein. nih.gov Changes in the fluorescence emission spectrum can provide information about ligand binding, protein-protein interactions, and conformational changes in PriB. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can provide detailed, atomic-level information about the structure and dynamics of proteins. wisc.edu While determining the full three-dimensional structure of a protein by NMR is a complex process, it can be used to map binding sites and characterize the dynamics of PriB in solution. nih.gov
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide information about the secondary structure of proteins by analyzing the frequencies of amide bond vibrations. nih.govwisc.eduresearchgate.net They are particularly useful for studying proteins in different environments and can complement the information obtained from CD spectroscopy. nih.gov
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to quantitatively determine the thermodynamic parameters of binding interactions in solution. whiterose.ac.uknih.govtainstruments.com This method directly measures the heat change that occurs when two molecules, such as the PriB protein and a binding partner (e.g., PriA, DnaT, or single-stranded DNA), interact. whiterose.ac.uknih.gov By measuring this heat exchange, ITC can provide a complete thermodynamic profile of the binding event in a single experiment. whiterose.ac.uknih.gov
The core principle of ITC involves titrating a solution of one molecule (the ligand) into a solution of the other molecule (the macromolecule, in this case, PriB) held in a sample cell at a constant temperature. whiterose.ac.uk The instrument measures the minute amounts of heat released (exothermic reaction) or absorbed (endothermic reaction) upon binding. harvard.edu As the titration proceeds, the binding sites on the macromolecule become saturated, leading to a decrease in the heat signal per injection until only the heat of dilution is observed.
The resulting data are plotted as heat change per injection versus the molar ratio of the reactants. Analysis of this binding isotherm yields several key thermodynamic parameters:
Binding Affinity (Ka) and its reciprocal, the Dissociation Constant (Kd) : These values indicate the strength of the interaction.
Stoichiometry (n) : This reveals the molar ratio of the interacting molecules in the resulting complex. nih.govharvard.edu
Enthalpy Change (ΔH) : This is the measure of the heat released or absorbed during the binding event, reflecting changes in bonding energies. nih.govharvard.edu
Entropy Change (ΔS) : Calculated from the other parameters, this value reflects the change in the system's disorder upon binding, often related to conformational changes and the displacement of solvent molecules. nih.govharvard.edu
While ITC is an ideal method for dissecting the thermodynamics of the PriB protein's interactions within the primosome, specific and comprehensive ITC data for PriB binding to partners like PriA or ssDNA are not extensively detailed in publicly available literature. However, studies on the initial steps of primosome assembly have indicated that the association of PriA with its DNA binding site is driven by entropy changes and is accompanied by a significant unfavorable enthalpy change, a type of detailed thermodynamic insight that ITC is well-suited to provide. nih.gov
Surface Plasmon Resonance (SPR) for Interaction Kinetics
Surface Plasmon Resonance (SPR) is a real-time, label-free optical biosensing technique used to study the kinetics of biomolecular interactions. nih.govrapidnovor.com It provides precise measurements of how quickly two molecules associate (the "on-rate") and dissociate (the "off-rate"), offering a detailed view of the interaction dynamics. nih.gov This methodology is highly applicable to dissecting the assembly and disassembly of the primosome complex involving the PriB protein.
In a typical SPR experiment, one interacting molecule (the ligand, e.g., PriB) is immobilized on a sensor chip with a thin gold film. nih.gov A solution containing the other molecule (the analyte, e.g., PriA or ssDNA) is then flowed over this surface. nih.gov The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. leadgenebio.com This change is recorded in real-time on a sensorgram, which plots the response units against time.
The sensorgram provides key kinetic information:
Association Phase : As the analyte flows over the surface, the curve rises, reflecting the binding event. The shape of this curve is used to calculate the association rate constant (ka or kon) .
Dissociation Phase : When the analyte solution is replaced with a buffer, the curve declines as the complex dissociates. The shape of this phase is used to determine the dissociation rate constant (kd or koff) .
Equilibrium Dissociation Constant (KD) : The ratio of the dissociation and association rate constants (kd/ka) gives the KD, a measure of the binding affinity.
Although SPR is a standard method for such analyses, specific kinetic data (ka and kd) for PriB interactions from SPR studies are not widely reported. However, related biophysical methods like filter-binding assays have been used to quantify the affinity of PriB for single-stranded DNA (ssDNA). These studies have shown that the interaction is sensitive to salt concentration, indicating that electrostatic interactions play a major role. nih.gov For instance, the binding affinity for a 15-base deoxythymidine oligonucleotide (dT15) is significantly reduced as the salt concentration increases. nih.gov
| Analyte | Ligand | Condition | Dissociation Constant (Kd) (nM) | Method |
|---|---|---|---|---|
| PriB | dT15 | 0 mM NaCl | ~15 | Filter-binding assay |
| PriB | dT15 | 200 mM NaCl | ~195 | Filter-binding assay |
This table presents data derived from filter-binding assays, which provide affinity data (Kd) but not the individual kinetic rate constants (ka and kd) that SPR can provide. nih.gov
Genetic Screening and Functional Assays
Transposon-Insertion Sequencing (Tn-seq) for Genetic Interactions
Transposon-insertion sequencing (Tn-seq) is a high-throughput technique used to identify genes that are essential for the survival of a microorganism under specific conditions and to uncover genetic interactions on a genome-wide scale. nih.govnih.govelifesciences.org This methodology involves creating a large, saturated library of mutants, where each mutant has a transposon inserted at a random location in its genome. nih.gov By comparing the abundance of each mutant in a population before and after exposure to a selective pressure, or by comparing mutant libraries in different genetic backgrounds (e.g., wild-type vs. a ΔpriB strain), researchers can determine the fitness contribution of each gene. nih.gov
A genetic interaction occurs when the phenotype of a double mutant is unexpected given the phenotypes of the individual single mutants. Tn-seq is particularly powerful for identifying synthetic lethal or synthetic sick interactions, where the combination of two mutations results in a much more severe fitness defect than either mutation alone.
Recent Tn-seq screens in Escherichia coli have been instrumental in defining the genetic network surrounding the PriA/PriB replication restart pathway. biorxiv.org By creating a transposon library in a ΔpriB background, researchers identified several genes whose inactivation leads to a significant fitness defect, indicating they are conditionally essential when the PriA/PriB pathway is compromised. biorxiv.org These findings underscore the critical role of the PriA/PriB pathway and reveal functional redundancies and dependencies with other cellular processes, particularly DNA repair and metabolism. biorxiv.org
The results from these screens confirmed known genetic interactions, such as with priC and rep, and uncovered novel relationships with genes involved in genome maintenance. biorxiv.org The strength of these genetic interactions can be semi-quantified by comparing the number of transposon insertions in a given gene in the mutant background versus the wild-type background, often expressed as a weighted read ratio. researchgate.net
| Gene | Function | Interaction with ΔpriB | Weighted Read Ratio* |
|---|---|---|---|
| priC | Primosomal protein, replication restart | Synthetic sick/lethal | Not reported |
| rep | 3'-5' DNA helicase | Synthetic sick/lethal | Not reported |
| dam | DNA adenine (B156593) methylase | Synthetic sick/lethal | Not reported |
| rdgC | Recombination-associated protein | Synthetic sick/lethal | 4.06 |
| uup | ATP-dependent DNA helicase | Synthetic sick/lethal | 3.98 |
| lexA | SOS response transcriptional repressor | Synthetic sick/lethal | 2.58 |
| polA | DNA polymerase I | Synthetic sick/lethal | 2.80 |
| rdgB | DNA helicase | Synthetic sick/lethal | 1.86 |
*A higher positive weighted read ratio reflects a stronger negative genetic interaction (i.e., the gene disruption is less tolerated in the ΔpriB strain compared to the wild-type strain). researchgate.net
In vitro Primosome Assembly Reconstitution Assays
In vitro primosome assembly reconstitution assays are biochemical experiments designed to dissect the molecular mechanisms of primosome formation by combining purified proteins and DNA substrates in a controlled environment. researchgate.netwikipedia.org These assays are fundamental to understanding the specific role and contribution of each component, such as PriB, in the multi-step process of assembling the replication restart machinery. wikipedia.orgwisc.edu
The assembly process is typically monitored through techniques like electrophoretic mobility shift assays (EMSAs), fluorescence anisotropy, or by measuring a functional output, such as DNA unwinding or primer synthesis. The general sequence of events for the PriA/PriB-dependent pathway, as elucidated by these assays, is as follows:
Fork Recognition : The PriA protein initiates the process by recognizing and binding to a stalled replication fork structure on the DNA. wisc.edu
PriB Recruitment : PriB is then recruited to the PriA-DNA complex. This interaction is crucial, as PriB binding significantly stabilizes and increases PriA's affinity for the DNA, particularly at the primosome assembly site (PAS). nih.gov
Recruitment of Downstream Factors : The stable PriA-PriB-DNA complex serves as a platform for the subsequent recruitment of DnaT. elifesciences.org
Helicase Loading : This assembly ultimately facilitates the loading of the DnaB helicase (in a complex with DnaC) onto the single-stranded DNA, a critical step for resuming DNA replication. elifesciences.org
Reconstitution assays have demonstrated that PriB functions as a crucial adaptor or mediator protein. While PriA can bind DNA on its own, the presence of PriB enhances the stability of this interaction, ensuring the assembly process proceeds efficiently. nih.gov These assays allow researchers to systematically omit or substitute individual proteins (e.g., using mutant versions of PriB) to determine their specific contributions to the assembly and function of the primosome. For example, such experiments have shown that PriA's helicase activity is required for the PriA/PriC pathway but not for the PriA/PriB pathway. biorxiv.org
Reporter Assays for Replication Restart Activity
While direct reporter gene assays specifically designed to quantify PriB-dependent replication restart activity are not commonly described, related functional assays can be used to assess the biological consequences of a deficient PriA/PriB pathway. One such method is the plasmid retention assay . biorxiv.org This assay provides an indirect but effective measure of the importance of the PriA/PriB pathway for cell viability and genome maintenance, especially when other DNA repair or replication pathways are also compromised.
The principle of the plasmid retention assay in this context is as follows:
Strain Construction : A strain is engineered that has a chromosomal deletion of the priB gene (ΔpriB). This strain also carries a deletion of a gene identified as a potential genetic interactor from a screen like Tn-seq (e.g., ΔrdgC).
Unstable Plasmid : This double-mutant strain is transformed with an unstable, low-copy-number plasmid that carries a functional copy of the priB gene. The plasmid also contains a marker, such as the lacZα gene, which allows for blue/white colony screening on plates containing X-gal.
Selective Pressure : The cells are grown under non-selective conditions, meaning there is no antibiotic to force the cells to maintain the plasmid.
Readout : The cells are then plated on indicator media. If the priB gene is essential for the viability of the double mutant, the cells will be forced to retain the plasmid, resulting in a high percentage of blue colonies. Conversely, if the priB gene is not essential in this genetic background, the unstable plasmid will be lost at a high frequency, leading to a large proportion of white colonies.
This assay was used to validate the findings of the Tn-seq screens, confirming that genes like rep, dam, rdgC, and lexA are indeed conditionally essential in the absence of a functional PriA/PriB pathway. biorxiv.org The results demonstrate a significant dependence on the plasmid-borne priB for survival in these mutant backgrounds, effectively reporting on the critical activity of the replication restart pathway.
| Genotype | Condition | Plasmid Retention (%) | Interpretation |
|---|---|---|---|
| Δlac (Control) | priB+ on plasmid | ~10% | Plasmid is unstable and lost when not essential. |
| ΔpriB Δlac | priB+ on plasmid | ~100% | Chromosomal priB is essential; plasmid is retained. |
| ΔpriB Δrep | priB+ on plasmid | ~100% | Strong synthetic lethal interaction; PriB is essential. |
| ΔpriB ΔrdgC | priB+ on plasmid | ~100% | Strong synthetic lethal interaction; PriB is essential. |
This table provides illustrative data based on published findings to demonstrate the principle of the plasmid retention assay. biorxiv.org
Future Directions and Open Questions in Prib Protein Research
Elucidating the Precise Molecular Role of PriB in Primosome Dynamics
The assembly of the primosome at a collapsed replication fork is a highly orchestrated process, and the N-terminal domain of PriB plays a pivotal role as a molecular matchmaker. Future research is focused on dissecting the intricate molecular choreography of PriB within this dynamic complex. A key area of investigation is the "hand-off" mechanism, where single-stranded DNA (ssDNA) is passed between primosomal proteins. Initially, PriA recognizes and binds to the stalled fork. Subsequently, PriB is recruited to this complex, where it is thought to stabilize the interaction and modulate PriA's helicase activity.
The binding of PriB to the PriA-DNA complex is a crucial step that facilitates the subsequent recruitment of DnaT. It is hypothesized that the binding of DnaT to the PriA-PriB-DNA complex induces a conformational change in PriB, leading to the release of ssDNA. This newly available ssDNA then serves as a landing pad for the DnaB helicase, a critical step in reloading the replisome. Understanding the precise structural and allosteric changes within the PriB N-terminal domain that govern this hand-off is a major goal. High-resolution structural studies of these transient multi-protein-DNA complexes will be instrumental in visualizing these dynamic interactions.
Table 1: Key Interactions of the PriB N-terminal Domain in Primosome Assembly
| Interacting Partner | Role of PriB N-terminal Domain | Supporting Evidence |
|---|---|---|
| PriA | Stabilizes PriA binding to forked DNA; modulates PriA helicase activity. | Biochemical assays, structural modeling. |
| DnaT | Facilitates the recruitment of DnaT to the PriA-PriB-DNA complex. | Yeast two-hybrid analysis, in vitro reconstitution assays. |
| ssDNA | Binds to ssDNA, likely protecting it and presenting it for the next stage of primosome assembly. | Electrophoretic mobility shift assays, structural analysis of PriB-ssDNA complexes. |
| PriB (self-association) | Forms a homodimer, which is the functional unit for its interactions. | Gel filtration, X-ray crystallography. |
Understanding Species-Specific Variations in PriB Functionality
While the PriA-dependent replication restart pathway is highly conserved in bacteria, the presence and specific characteristics of PriB can vary. The priB gene is not universally found in all bacterial genomes, suggesting that some species have evolved alternative mechanisms for replication restart. This observation opens up an important area of comparative functional genomics.
For instance, initial studies on PriB from Klebsiella pneumoniae suggested a significantly shorter protein, hinting at a novel functional mechanism. However, subsequent research demonstrated that the full-length K. pneumoniae PriB is structurally and functionally similar to its well-studied Escherichia coli counterpart. In contrast, the PriB protein from the thermophilic bacterium Thermoanaerobacter tengcongensis exhibits structural differences in its N-terminal domain compared to mesophilic PriB proteins, which may be adaptations to function at high temperatures. A deeper understanding of these variations will provide insights into the evolutionary pressures that shape DNA replication restart pathways in different ecological niches.
Systematic studies comparing the PriB proteins from a diverse range of bacteria, including pathogens and extremophiles, are needed. These studies should focus on differences in protein stability, DNA binding affinity, and their ability to interact with their respective primosomal partners. Such comparative analyses will not only broaden our understanding of PriB's functional diversity but may also reveal novel targets for antimicrobial drug development.
Exploring Novel Interaction Partners and Regulatory Networks
The current understanding of PriB's interaction network is largely centered on the core components of the primosome. However, it is likely that PriB participates in a broader network of protein-protein interactions that integrate DNA replication restart with other cellular processes. Identifying these novel interaction partners is a key future direction.
Yeast two-hybrid screens and genetic interaction studies have begun to uncover a wider network of proteins that functionally connect with PriB. For example, in E. coli, genetic interactions have been identified between priB and genes involved in DNA methylation (dam), DNA helicase activity (rep), and the regulation of the SOS response (lexA). Furthermore, direct physical interactions have been shown with the single-stranded DNA binding protein (SSB). These findings suggest a complex interplay between the PriA-PriB replication restart pathway and other DNA metabolic and repair pathways.
Future research should employ high-throughput proteomic approaches, such as affinity purification-mass spectrometry (AP-MS), to systematically identify proteins that associate with PriB in vivo. Unraveling these expanded interaction networks will be crucial for understanding how the cell coordinates replication restart with other critical processes like DNA repair and cell cycle progression.
Table 2: Known and Potential Interaction Partners of PriB Beyond the Core Primosome
| Interacting Partner | Functional Context | Evidence |
|---|---|---|
| SSB (Single-stranded DNA binding protein) | DNA metabolism, protection of ssDNA. | Yeast two-hybrid analysis. |
| Dam (DNA adenine (B156593) methylase) | DNA methylation, mismatch repair. | Genetic interaction studies. |
| Rep (DNA helicase) | DNA replication and repair. | Genetic interaction studies. |
| RdgC (Recombination-dependent growth protein C) | DNA repair. | Genetic interaction studies. |
| LexA (SOS response repressor) | DNA damage response. | Genetic interaction studies. |
| PolA (DNA polymerase I) | DNA synthesis and repair. | Genetic interaction studies. |
Investigating the Full Spectrum of PriB's Contribution to Genome Stability
The primary role of PriB in restarting stalled replication forks is a direct and significant contribution to genome stability. By preventing the collapse of replication forks, PriB helps to avert the formation of deleterious DNA double-strand breaks (DSBs). However, emerging evidence suggests that PriB's role in maintaining genome integrity may be even more extensive.
Recent genetic studies have strongly linked the PriA-PriB pathway to the repair of DSBs through homologous recombination. Strains lacking a functional priB gene show increased accumulation of DSBs, highlighting the importance of this pathway in processing recombination intermediates. This suggests that PriB is not only involved in restarting forks stalled by DNA lesions but also plays a role in the resolution of recombination structures that arise during DSB repair.
Future investigations should aim to dissect the precise molecular mechanisms by which the PriA-PriB pathway contributes to homologous recombination. This could involve in vitro reconstitution of recombination-dependent replication restart with purified proteins. Furthermore, exploring the potential involvement of PriB in other DNA repair pathways, such as nucleotide excision repair or base excision repair, could reveal an even broader role for this protein in the comprehensive maintenance of the genome. A complete understanding of PriB's contributions to these fundamental processes will underscore its importance as a guardian of genomic integrity.
Q & A
Q. What structural features of the PriB dimer enable its interaction with single-stranded DNA (ssDNA)?
PriB forms a stable dimer via two oligonucleotide/oligosaccharide-binding (OB) folds, as resolved by crystallography (PDB: 1V1Q, 2CCZ) . Each monomer contributes to a single ssDNA-binding site, with key residues (e.g., Lys34 and Lys81 in Neisseria gonorrhoeae PriB) mediating electrostatic interactions with ssDNA . Analytical ultracentrifugation confirms the dimer remains stable across a wide concentration range, and cooperative binding is observed for ssDNA ≥30 nucleotides .
Q. How does PriB differ from SSB in ssDNA-binding mechanisms?
Unlike SSB, PriB lacks the C-terminal acidic tail (SSBc) critical for protein-protein interactions. SSB binds ssDNA with higher processivity, while PriB exhibits stronger cooperativity (Hill coefficient >2.5 for long ssDNA) and a preference for pyrimidine-rich sequences . Structural studies reveal PriB’s OB folds bind ssDNA without the dynamic wrapping seen in SSB, limiting its role to replication restart rather than general replication .
Q. What experimental methods are used to quantify PriB-ssDNA binding affinities?
Filter-binding assays and fluorescence polarization are standard. For example, a double-filter-binding assay with ³²P-labeled ssDNA measures dissociation constants (Kd) by quantifying protein-bound DNA retained on nitrocellulose membranes . Fluorescence titrations using etheno-ssDNA derivatives (e.g., dεA) provide stoichiometric data, revealing PriB dimers occlude 12±1 nucleotides per binding event .
Advanced Research Questions
Q. How can mutagenesis identify critical residues for PriB’s ssDNA-binding activity?
Site-directed mutagenesis (e.g., K34A/K81A in N. gonorrhoeae PriB) disrupts ssDNA binding without altering dimerization, as confirmed by size-exclusion chromatography . Circular dichroism ensures mutated proteins retain proper folding . Binding assays with fluorescent ssDNA (e.g., 5′Fl-dT) quantify affinity changes, showing >10-fold reductions in Kd for key basic residues .
Q. What strategies elucidate PriB’s functional interactions with helicase PriA and DnaT?
Co-crystallization and NMR titration map interaction interfaces (e.g., PriB His26 with DnaT’s N-terminal domain) . Electrophoretic mobility shift assays (EMSAs) demonstrate PriB stabilizes PriA-ssDNA complexes, enhancing helicase processivity . Mutational analysis of DnaT’s acidic linker (residues 70–88) shows it displaces PriB from ssDNA, enabling DnaB helicase recruitment .
Q. How does ssDNA length influence PriB’s binding stoichiometry and cooperativity?
Sedimentation equilibrium studies with 5′Fl-labeled ssDNA (21–35 nucleotides) reveal sharp transitions: 20-mers bind one dimer, while 24-mers accommodate two dimers . Cooperative binding (Hill coefficient >1.5) emerges for ssDNA ≥30 nucleotides, driven by protein-protein interactions between adjacent dimers . Fluorescence anisotropy further quantifies binding phases under varying salt conditions .
Q. What insights do chimeric PriB-SSBc proteins provide into functional evolution?
Fusion of Klebsiella pneumoniae PriB with SSBc enhances ssDNA affinity 10-fold and restores PriA stimulation, suggesting SSBc’s role in partner recruitment . Crystal structures (e.g., 7F2N) identify a GGRQ motif in SSBc that mimics ssDNA interactions, retrofitting PriB for SSB-like roles in replication restart .
Q. How do Gram-positive and Gram-negative PriB homologs differ in replication restart mechanisms?
Staphylococcus aureus SsbB shares structural homology with PriB but cannot stimulate PriA, unlike E. coli PriB . DnaD in Gram-positive bacteria replaces PriB, binding dsDNA and PriA via C-terminal domains without requiring ssDNA . Operon analyses suggest PriB evolved from SSB gene duplication, specializing in primosome assembly .
Methodological Considerations
Q. How to resolve contradictions in PriB’s ssDNA-binding site models?
Crystallographic data (PDB: 2CCZ) show two dimers binding a 15-mer ssDNA, while solution studies suggest one dimer per 12 nucleotides . Discrepancies arise from crystal packing vs. solution dynamics. Combining mutagenesis, crosslinking, and single-molecule fluorescence reconciles these models by differentiating static and dynamic binding modes .
Q. What techniques validate PriB’s role in replication restart in vitro?
Reconstituted primosome assays with PriA, DnaT, and DnaB helicase measure replication activity via ³²P-dNTP incorporation . PriB variants with impaired ssDNA binding (e.g., K34A) fail to stimulate PriA, confirming functional coupling . Electron microscopy visualizes PriB-DnaT-ssDNA filament formation, a prerequisite for replisome reloading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
